Superior Reduction in Muscle Cramp Frequency Compared to Calcium Carbonate in Cirrhotic Patients
In a head-to-head clinical trial, orphenadrine demonstrated a significant and substantial reduction in muscle cramp frequency compared to calcium carbonate control in patients with liver cirrhosis. After one month, cramp frequency decreased to 0.6 ± 0.74 per week with orphenadrine (from a baseline of 12.53 ± 6.01), whereas the control group showed no significant change [1]. This quantifies a 95% reduction in cramp events, establishing orphenadrine's efficacy in a condition where many muscle relaxants are contraindicated or ineffective.
| Evidence Dimension | Reduction in muscle cramp frequency per week |
|---|---|
| Target Compound Data | 0.6 ± 0.74 cramps/week (p < 0.001 from baseline) |
| Comparator Or Baseline | Calcium carbonate 500 mg twice daily: no significant change |
| Quantified Difference | 95% reduction from baseline (from 12.53 to 0.6) |
| Conditions | Randomized controlled trial (n=30) in patients with liver cirrhosis; 100 mg orphenadrine twice daily for one month. |
Why This Matters
This provides a rare, quantified evidence of orphenadrine's specific efficacy in a niche patient population (cirrhotic cramps) where alternative muscle relaxants like cyclobenzaprine and methocarbamol are avoided due to hepatotoxicity or lack of evidence, supporting its selection in specialized clinical research or procurement.
- [1] El-Kassas M, et al. Pilot study of orphenadrine as a novel treatment for muscle cramps in patients with liver cirrhosis. Carta Evidence. 2024. View Source
